5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one
Description
5-Bromo-1,3-dihydro-2H-benzo[d]azepin-2-one is a seven-membered heterocyclic compound featuring a benzazepinone core substituted with a bromine atom at the 5-position. This scaffold is notable in medicinal chemistry for its role as a bromodomain inhibitor, particularly in targeting BET (Bromodomain and Extra-Terminal) proteins, which are critical in epigenetic regulation . The bromine substituent enhances electrophilicity and may facilitate halogen bonding with target proteins, improving binding affinity and selectivity.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-1,3-dihydro-3-benzazepin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-9-6-12-10(13)5-7-3-1-2-4-8(7)9/h1-4,6H,5H2,(H,12,13) |
InChI Key |
UKZCDCACMDNOJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=CNC1=O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one can be achieved through several synthetic routes:
Hydroamination: This method involves the metal-catalyzed intramolecular hydroamination of an alkyne function by an amide moiety.
Carbopalladation: Reductive Heck conditions can be employed to furnish benzazepinones.
Amidation: Various amidation approaches allow the synthesis of both saturated and unsaturated benzazepinones.
Chemical Reactions Analysis
5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one involves its role as a potent and ligand-efficient pan-BET bromodomain inhibitor. It binds simultaneously to both bromodomains, exploiting a bivalent mode of action. This binding inhibits the activity of BET bromodomains, which are involved in the regulation of gene expression .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one and related compounds:
Physicochemical Properties
| Property | 5-Bromo-benzazepin-2-one | 5-Bromo-benzoimidazolone | 5-Bromo-pyridone |
|---|---|---|---|
| Molecular Weight | ~250 g/mol | ~230 g/mol | ~202 g/mol |
| LogP (Predicted) | 2.5–3.0 | 2.0–2.5 | 1.5–2.0 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 |
| Rule of 5 Compliance | Yes | Yes | Yes |
The benzoazepinone’s larger ring size offers conformational flexibility, while pyridones prioritize metabolic stability .
Biological Activity
5-Bromo-1,3-dihydro-2H-benzo[d]azepin-2-one is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound belongs to the class of benzodiazepine derivatives, characterized by a fused benzene and azepine ring structure. The bromine substituent at the 5-position enhances its biological activity, contributing to its pharmacological effects.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound can halt the cell cycle at different phases, preventing cancer cell proliferation.
- Apoptotic Pathways : It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
Neuropharmacological Effects
The compound has demonstrated notable effects on the central nervous system (CNS):
- Anxiolytic Activity : In animal models, it exhibits anxiolytic effects without causing significant sedation or ataxia. This is particularly relevant for patients requiring anxiety management without heavy sedation.
- Anticonvulsant Properties : Studies have shown that it can reduce seizure activity in various models, indicating potential use in epilepsy treatment.
Cardiovascular Effects
This compound has been studied for its cardiovascular effects:
- Vasorelaxation : It exhibits vasorelaxant properties, contributing to lower blood pressure and improved blood flow.
- Bradycardic Activity : The compound has shown heart-rate-reducing effects in vitro, suggesting potential benefits in managing heart rate abnormalities.
The biological activity of this compound can be attributed to several mechanisms:
- GABA Receptor Modulation : Similar to other benzodiazepines, it may enhance GABAergic transmission, leading to anxiolytic and anticonvulsant effects.
- Inhibition of Protein Kinases : Recent studies suggest that it may inhibit specific protein kinases involved in cancer progression and inflammation.
- Bromodomain Inhibition : As a bivalent inhibitor of BET bromodomains (BRD2, BRD3, BRD4), it may disrupt protein-protein interactions critical for cancer cell survival.
Case Studies and Clinical Research
Several case studies highlight the therapeutic potential of this compound:
| Patient ID | Condition | Treatment Dosage | Outcome |
|---|---|---|---|
| I. R. | Anxiety due to hypertension | 10 mg t.i.d. | Symptoms relieved after one month |
| M. D. | Psychophysiological reaction | 10 mg q.i.d. | Excellent relief from gastrointestinal symptoms |
| B. F. | Severe anxiety episodes | Increased from 5 mg t.i.d. to 15 mg q.i.d. | Marked improvement in symptoms |
These cases illustrate the compound's efficacy in treating anxiety-related disorders and its favorable safety profile.
Q & A
Basic: What are the recommended synthetic routes for 5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one, and how do reaction conditions influence yield?
Answer:
The synthesis of this benzodiazepinone derivative typically involves bromination of a precursor (e.g., 1,3-dihydro-2H-benzo[d]azepin-2-one) using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Key factors include solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios of brominating agents. For example, highlights a similar intermediate synthesis where bromination is followed by cyclization, with yields highly dependent on reaction time and catalyst purity (e.g., palladium on carbon) . Optimizing these parameters can mitigate side reactions such as over-bromination or ring-opening.
Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Answer:
Characterization requires a multi-technique approach:
- NMR Spectroscopy : Compare ¹H/¹³C NMR data to literature values (e.g., lists analogous benzodiazepine derivatives with distinct aromatic proton shifts at δ 7.2–8.1 ppm for brominated positions) .
- HPLC-MS : Assess purity (>95% by area under the curve) and confirm molecular weight (theoretical m/z: 255.03 for C₁₀H₇BrN₂O).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (as demonstrated in for structurally related brominated indole derivatives) .
Advanced: How can researchers resolve contradictions in reported pharmacological activities of this compound analogs?
Answer:
Discrepancies in bioactivity data (e.g., receptor binding vs. functional assays) often stem from:
- Isomerism : Chiral centers in benzodiazepinones (e.g., notes enantiomeric differences in receptor affinity) .
- Metabolic Stability : Use hepatic microsome assays to compare degradation rates (e.g., emphasizes purity >98% for reliable in vitro results) .
- Off-Target Effects : Screen against panels like CEREP to identify non-selective binding .
Advanced: What computational strategies are effective for predicting the reactivity of this compound in cross-coupling reactions?
Answer:
Density functional theory (DFT) simulations can model bromine’s electronic effects on the benzodiazepinone core. For example:
- HOMO-LUMO Analysis : Predict regioselectivity in Suzuki-Miyaura couplings (C-5 bromine acts as a better leaving group than C-7 in related structures; supports this trend) .
- Solvent Modeling : Polarizable continuum models (PCM) assess solvent impacts on transition states (e.g., DMF vs. THF) .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
This compound serves as:
- Pharmacophore Scaffold : For designing GABAₐ receptor modulators ( and cite brominated benzodiazepines as CNS-active templates) .
- Synthetic Intermediate : In preparing fluorinated or nitro-substituted analogs ( details bromine’s utility in subsequent functionalization) .
Advanced: How can researchers address low yields in large-scale synthesis of this compound?
Answer:
Scale-up challenges often arise from:
- Exothermic Reactions : Use flow chemistry to control heat dissipation ( emphasizes safety in industrial synthesis) .
- Purification Bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures for high recovery; notes purity-critical applications) .
Advanced: What environmental impacts should be considered when handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
